molecular formula C17H33NO4Si B13000115 tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate

tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate

Cat. No.: B13000115
M. Wt: 343.5 g/mol
InChI Key: BFFAILKHXJJDGN-KGLIPLIRSA-N
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Description

tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a formyl group and a tert-butyldimethylsilyl ether. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the piperidine ring, followed by the introduction of the formyl group and the tert-butyldimethylsilyl ether. The reaction conditions often involve the use of strong bases and protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyldimethylsilyl ether can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the tert-butyldimethylsilyl ether can be cleaved under acidic or basic conditions to reveal a reactive hydroxyl group. These interactions enable the compound to act as a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • tert-Butyl (2S,3S)-3-hydroxy-2-formylpiperidine-1-carboxylate
  • tert-Butyl (2S,3S)-3-((trimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate lies in its combination of a formyl group and a tert-butyldimethylsilyl ether on the piperidine ring. This combination provides a unique reactivity pattern that can be exploited in various synthetic applications .

Properties

Molecular Formula

C17H33NO4Si

Molecular Weight

343.5 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-formylpiperidine-1-carboxylate

InChI

InChI=1S/C17H33NO4Si/c1-16(2,3)21-15(20)18-11-9-10-14(13(18)12-19)22-23(7,8)17(4,5)6/h12-14H,9-11H2,1-8H3/t13-,14+/m1/s1

InChI Key

BFFAILKHXJJDGN-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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